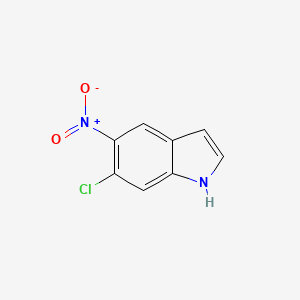

6-chloro-5-nitro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole scaffold, a fused bicyclic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a ubiquitous and vital motif in the landscape of chemical and biological sciences. wisdomlib.orgrjpn.org Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. bohrium.comnih.gov The indole nucleus is often described as a "privileged scaffold," a term that reflects its ability to bind to a multitude of biological receptors with high affinity, making it a fertile ground for the development of novel therapeutic agents. rjpn.orgnih.gov

The biological significance of the indole core is exemplified by its presence in essential biomolecules. The amino acid tryptophan, a fundamental building block of proteins, features an indole side chain. nih.gov This amino acid is a biosynthetic precursor to the neurotransmitter serotonin (B10506), which plays a crucial role in regulating mood, appetite, and sleep, and the neurohormone melatonin, which is involved in circadian rhythms. nih.gov Furthermore, indole-3-acetic acid is a primary plant hormone of the auxin class, vital for plant growth and development. nih.gov

In the realm of medicinal chemistry, the indole framework is a recurring theme in a wide spectrum of drugs. bohrium.com The structural versatility of the indole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. This has led to the development of indole-based drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. rjpn.orgmdpi.com

Contextualization of Halogenated and Nitrated Indoles in Synthetic Chemistry

The introduction of halogen and nitro groups onto the indole scaffold significantly broadens its synthetic utility and modulates its electronic properties, making these derivatives valuable intermediates in organic synthesis.

Halogenated indoles are crucial building blocks in the construction of more complex molecules. acs.org The presence of a halogen atom, such as chlorine, provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of substituted indoles. The position of the halogen atom on the indole ring influences its reactivity and the types of transformations it can undergo. Halogenation can occur at various positions on both the pyrrole and benzene rings, with different reagents and conditions affording specific regioselectivity. acs.orgacs.org

Nitrated indoles , on the other hand, are key precursors for the introduction of amino functionalities. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic system to electrophilic substitution but facilitates nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acetic acid. This transformation is fundamental for the synthesis of aminoindoles, which are precursors to a wide range of biologically active compounds, including tryptamines and other alkaloids. The nitration of indoles requires careful selection of reagents to control the position of nitration and to avoid unwanted side reactions, as the indole nucleus is sensitive to strong acidic conditions. bhu.ac.inrsc.org Non-acidic nitrating agents, such as acetyl nitrate (B79036) or radical nitration protocols, have been developed to achieve selective nitration. rsc.orgresearchgate.net

Research Trajectory of 6-Chloro-5-nitro-1H-indole: A Synthetic and Mechanistic Perspective

The research trajectory of a specific compound like this compound is intrinsically linked to its synthetic accessibility and its potential as an intermediate for further chemical elaboration. While detailed studies focusing exclusively on this particular isomer are not extensively documented, its synthetic pathway and potential applications can be inferred from established indole chemistry principles.

Synthetic Perspective: The synthesis of this compound would most logically be approached through the nitration of a pre-existing chloro-substituted indole. A plausible synthetic route would involve the following steps:

Synthesis of 6-chloro-1H-indole: This starting material can be prepared via several established indole syntheses. The Fischer indole synthesis, for instance, could utilize (4-chlorophenyl)hydrazine and a suitable carbonyl compound. byjus.comthermofisher.com Alternatively, the Leimgruber-Batcho indole synthesis, a high-yielding and milder method, could start from 4-chloro-2-nitrotoluene. wikipedia.orgclockss.org The Reissert indole synthesis offers another route from o-nitrotoluenes. wikipedia.orgchemeurope.com

Nitration of 6-chloro-1H-indole: The subsequent step would be the regioselective nitration of 6-chloro-1H-indole. The directing effects of the chloro and amino groups on the indole ring would influence the position of the incoming nitro group. The nitration of substituted indoles is a well-studied area, and conditions would need to be carefully optimized to favor substitution at the C5 position. bhu.ac.in A mixture of nitric and sulfuric acid is a common nitrating agent, though milder, more selective reagents might be necessary to avoid side products.

The following table outlines some of the key indole synthesis methods that could be adapted for the preparation of the 6-chloroindole (B17816) precursor.

| Indole Synthesis Method | Starting Materials | Key Features |

| Fischer Indole Synthesis | Phenylhydrazines and aldehydes/ketones | Widely applicable, acid-catalyzed, can lead to regioisomeric mixtures with unsymmetrical ketones. byjus.comwikipedia.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluenes | High yields, mild conditions, proceeds via an enamine intermediate, suitable for industrial scale. wikipedia.orgrsc.org |

| Reissert Synthesis | o-Nitrotoluenes and diethyl oxalate (B1200264) | Multi-step process, involves reductive cyclization, yields indole-2-carboxylic acids which can be decarboxylated. wikipedia.orgchemeurope.com |

Mechanistic Perspective: The key mechanistic step in the synthesis of this compound from 6-chloro-1H-indole is an electrophilic aromatic substitution. The indole nucleus is electron-rich and readily undergoes electrophilic attack, with the C3 position being the most nucleophilic. nih.gov However, in cases where the C3 position is blocked or when specific directing groups are present, substitution can occur on the benzene ring.

The mechanism of nitration typically involves the generation of the nitronium ion (NO₂⁺) from the nitrating agent. This powerful electrophile then attacks the electron-rich indole ring. The regioselectivity of the nitration of 6-chloro-1H-indole would be governed by the interplay of the electronic effects of the chloro substituent and the fused pyrrole ring. Mechanistic studies on the nitration of various indoles have highlighted the importance of reaction conditions in controlling the outcome. rsc.orgresearchgate.net For instance, radical nitration mechanisms have been proposed under certain conditions, offering alternative pathways to classical electrophilic substitution. sci-hub.se

The research value of this compound lies in its potential as a versatile intermediate. The presence of three distinct functionalities—the N-H of the pyrrole ring, the chloro group, and the nitro group—allows for a wide range of subsequent chemical modifications. The nitro group can be reduced to an amine, the chloro group can participate in cross-coupling reactions, and the N-H can be alkylated or acylated. This trifunctional nature makes it a valuable scaffold for the synthesis of more complex, potentially biologically active, indole derivatives.

Properties

IUPAC Name |

6-chloro-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVBKWHXWRBUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 5 Nitro 1h Indole and Its Derivatives

Classical and Contemporary Indole (B1671886) Synthesis Approaches

The construction of the indole nucleus can be achieved through a multitude of named reactions, each with its own set of advantages and limitations regarding substrate scope and regiochemical control. The applicability of these methods to the synthesis of 6-chloro-5-nitro-1H-indole is dependent on the availability of suitably substituted starting materials.

Fischer Indole Synthesis Variations

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. stackexchange.com For the synthesis of this compound, this would necessitate the use of (4-chloro-5-nitrophenyl)hydrazine as the starting arylhydrazine. The choice of the carbonyl component would determine the substitution at the C2 and C3 positions of the resulting indole. The reaction proceeds through a minia.edu.egminia.edu.eg-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring.

While a broadly applicable method, the Fischer synthesis can be limited by the harsh acidic conditions and high temperatures often required, which may not be compatible with sensitive functional groups. Furthermore, with unsymmetrical ketones, mixtures of regioisomeric indoles can be formed.

Bartoli, Hemetsberger, Bischler, Julia, Larock, Nenitzescu, Madelung, and Reissert Indole Synthesis Applications

A variety of other named reactions offer alternative pathways to substituted indoles, some of which may be particularly suited for the synthesis of compounds like this compound.

The Bartoli indole synthesis provides a route to 7-substituted indoles through the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. stackexchange.com This method is particularly effective for sterically hindered nitroarenes. To synthesize a this compound derivative using this approach, one might envision starting with a 1,2-dichloro-3-nitrobenzene derivative, where one of the chloro groups acts as the ortho-substituent to direct the cyclization.

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. google.comrsc.orgyoutube.com The starting azido-propenoic esters are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and an azidoacetate. google.com This method could potentially be applied by starting with 4-chloro-5-nitrobenzaldehyde. The reaction is believed to proceed through a nitrene intermediate. rsc.orgyoutube.com

The Bischler–Möhlau indole synthesis forms 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778). nih.govorganicchemistrytutor.comyoutube.comlumenlearning.comd-nb.info While historically significant, this method often requires harsh conditions and can result in poor yields and unpredictable regioselectivity. nih.govorganicchemistrytutor.com Its application to the synthesis of this compound would be challenging due to the need for a suitably substituted aniline and α-bromo-ketone, and the potential for side reactions.

The Julia olefination , and more specifically the Julia-Kocienski olefination, is primarily a method for the stereoselective synthesis of alkenes and is not a direct method for indole synthesis. beilstein-journals.orgchemsynthesis.comnih.govacs.orgias.ac.in It involves the reaction of a sulfone with a carbonyl compound. nih.gov While not a primary indole-forming reaction, it could be used to construct precursors that are then cyclized to indoles in subsequent steps.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. frontiersin.orgcalpaclab.com This reaction is highly versatile and tolerates a wide range of functional groups. frontiersin.org For the target molecule, one could start with 2-iodo-4-chloro-5-nitroaniline (B8331037) and an appropriate alkyne. More recent protocols have expanded the scope to include more readily available ortho-bromoanilines and ortho-chloroanilines. frontiersin.org

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. stackexchange.com Given its specific product profile, it is not directly applicable to the synthesis of this compound.

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. stackexchange.comminia.edu.eg This method is generally used for the preparation of 2-alkylindoles. The synthesis of this compound via this route would require the corresponding N-acyl-o-toluidine, which in this case would be N-formyl-4-chloro-5-nitro-2-methylaniline. Modern variations of this reaction utilize milder conditions. stackexchange.com

The Reissert indole synthesis is a multistep process that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. stackexchange.com Reductive cyclization of this intermediate then yields the indole-2-carboxylic acid, which can be subsequently decarboxylated. stackexchange.com This method is well-suited for the synthesis of indoles with electron-withdrawing groups on the benzene (B151609) ring and could be a viable route starting from 4-chloro-5-nitro-2-methyltoluene.

Regioselective Functionalization Strategies

The introduction of substituents onto a pre-formed indole nucleus is a common strategy for the synthesis of functionalized indoles. However, the inherent reactivity of the indole ring system necessitates careful control of regioselectivity.

Nitration and Halogenation Protocols

Electrophilic substitution reactions on the indole ring typically occur at the C3 position of the pyrrole (B145914) ring due to the high electron density at this position. However, if the C3 position is blocked, substitution can occur at other positions. The introduction of a nitro group at the C5 position and a chloro group at the C6 position of an indole ring requires overcoming this inherent reactivity.

Nitration of an indole at the benzene ring is challenging due to the acid-sensitivity of the pyrrole ring. Standard nitrating conditions, such as mixed nitric and sulfuric acid, can lead to degradation. Milder, non-acidic nitrating agents are therefore preferred. For instance, trifluoroacetyl nitrate (B79036), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), has been used for the regioselective nitration of various indoles, primarily at the 3-position. The directing effect of existing substituents on the indole ring plays a crucial role. For a 6-chloroindole (B17816), the chloro group is a weakly deactivating, ortho-, para-director. nih.gov This would direct nitration to the C5 and C7 positions. Therefore, direct nitration of 6-chloroindole could potentially yield the desired this compound.

Halogenation of indoles is also a common electrophilic substitution. The enzymatic bromination of 5-nitroindole (B16589) has been shown to occur selectively, yielding monobrominated products. This suggests that enzymatic methods could offer a high degree of regiocontrol for the halogenation of substituted indoles. For chemical halogenation, the regioselectivity is again governed by the electronic properties of the indole ring and any existing substituents.

C-H Functionalization at the Carbocyclic and Pyrrole Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the modification of heterocyclic systems.

The carbocyclic ring of indole presents a greater challenge for regioselective C-H functionalization compared to the more electron-rich pyrrole ring. The C-H bonds on the benzene ring have similar reactivity, making selective functionalization difficult. However, the use of directing groups can overcome this challenge. For example, an aldehyde group at the C3 position has been used to direct the regioselective functionalization of the C4 position of the indole ring with a ruthenium catalyst. Similarly, strategies have been developed for the selective functionalization of the C7 position, often involving the temporary reduction of the indole to an indoline.

The pyrrole ring , particularly the C2 and C3 positions, is more amenable to C-H functionalization due to its higher nucleophilicity. A wide variety of methods have been developed for the regioselective introduction of substituents at these positions.

N-Substitution Methodologies

The nitrogen atom of the indole ring can be readily substituted through various methodologies, including N-alkylation, N-arylation, and N-acylation.

N-alkylation is a common modification of the indole nucleus. Traditional methods often involve the deprotonation of the indole with a strong base followed by reaction with an alkyl halide. Milder, metal-free methods have also been developed, such as the reductive N-alkylation of indoles with aldehydes using a silane (B1218182) reductant. Copper-catalyzed methods utilizing N-tosylhydrazones as the alkylating agent have also been reported. Furthermore, chemoselective N-alkylation can be achieved in aqueous microdroplets without the need for a catalyst.

N-arylation of indoles is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann condensation are prominent examples, often employing palladium or copper catalysts. These methods allow for the coupling of indoles with a wide range of aryl halides and triflates.

N-acylation of indoles can be challenging due to the relatively low nucleophilicity of the indole nitrogen. Common methods involve the use of activated carboxylic acid derivatives like acyl chlorides. Milder approaches include the use of thioesters as the acyl source or the direct coupling of indoles with carboxylic acids catalyzed by boric acid. Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP), also provides an efficient route to N-acylated indoles.

Interactive Data Tables

Table 1: Overview of Indole Synthesis Methods

| Synthesis Method | Key Reactants | Typical Product Substitution | Applicability to this compound |

| Fischer | Arylhydrazine, Aldehyde/Ketone | 2,3-disubstituted | Potentially applicable with (4-chloro-5-nitrophenyl)hydrazine. |

| Bartoli | o-Substituted nitroarene, Vinyl Grignard | 7-substituted | Potentially applicable with a suitably substituted nitroarene. |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester | Potentially applicable starting from 4-chloro-5-nitrobenzaldehyde. |

| Bischler–Möhlau | α-Bromo-ketone, Aniline | 2-Aryl-substituted | Challenging due to harsh conditions and potential side reactions. |

| Larock | o-Iodoaniline, Alkyne | 2,3-disubstituted | Highly applicable with 2-iodo-4-chloro-5-nitroaniline. |

| Madelung | N-Acyl-o-toluidine | 2-Alkyl-substituted | Potentially applicable with N-formyl-4-chloro-5-nitro-2-methylaniline. |

| Reissert | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | Potentially applicable with 4-chloro-5-nitro-2-methyltoluene. |

Table 2: Regioselective Functionalization Strategies for Indoles

| Functionalization | Reagent/Catalyst | Position(s) Targeted | Key Considerations |

| Nitration | Trifluoroacetyl nitrate | C3 (typically), C5/C7 on benzene ring | Milder conditions to avoid degradation; directing effects of existing substituents. |

| Halogenation | Enzymatic (e.g., RebH) | Regioselective | High selectivity can be achieved. |

| C-H Alkenylation | Ru catalyst with DG | C4 | Requires a directing group (e.g., C3-aldehyde). |

| C-H Arylation | Pd or Rh catalyst with DG | C7 | Often involves temporary reduction to indoline. |

| N-Alkylation | Aldehyde/Silane | N1 | Metal-free and mild conditions are available. |

| N-Arylation | Pd or Cu catalyst | N1 | Buchwald-Hartwig and Ullmann couplings are common. |

| N-Acylation | Thioesters, Carboxylic acids | N1 | Milder alternatives to acyl chlorides exist. |

Green Chemistry and Sustainable Synthesis Routes for Indole Derivatives

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. For indole derivatives, this often involves minimizing waste, avoiding toxic reagents and solvents, and improving energy efficiency.

Recent advancements in the synthesis of nitroindoles have focused on environmentally benign methods. One notable approach is the regioselective nitration of indoles under non-acidic and metal-free conditions. nih.gov Traditional nitration methods often employ strong acids like nitric and sulfuric acid, which pose significant environmental and safety risks. A greener alternative utilizes a combination of ammonium tetramethylnitrate and trifluoroacetic anhydride to generate trifluoroacetyl nitrate in situ. nih.govrsc.org This reagent acts as an effective electrophilic nitrating agent for various indoles under mild, sub-room temperature conditions, offering high regioselectivity. nih.gov This method avoids the use of harsh acids and toxic metals, aligning with green chemistry principles.

Another sustainable strategy involves the use of eco-friendly solvents and catalysts. For instance, water, propylene (B89431) carbonate, and ionic liquids are being explored as alternatives to volatile organic compounds (VOCs). tsijournals.com Metal-free cyclization reactions, such as base-promoted or electrophilic cyclizations of alkynes, also contribute to more sustainable indole synthesis by avoiding heavy metal catalysts. chim.it These methods often feature high atom economy and reduce the generation of toxic waste streams.

The application of microwave irradiation represents another green approach, often leading to significantly reduced reaction times, increased yields, and enhanced energy efficiency compared to conventional heating methods. tsijournals.com Mechanochemical methods, which involve solvent-free reactions conducted through grinding or milling, also offer a sustainable alternative for indole synthesis, such as in the Fischer indole synthesis.

Table 1: Comparison of Traditional vs. Green Nitration Methods for Indoles

| Feature | Traditional Nitration (e.g., HNO₃/H₂SO₄) | Green Nitration (e.g., NMe₄NO₃/(CF₃CO)₂O) |

| Reagents | Strong, corrosive acids | Milder, non-acidic reagents |

| Catalyst | Often requires metal catalysts | Metal-free |

| Conditions | Harsh, often high temperatures | Mild, sub-room temperature |

| Byproducts | Acidic waste, NOx gases | Fewer hazardous byproducts |

| Safety | High risk of runaway reactions | Improved safety profile |

Multicomponent Reactions (MCRs) in Indole Synthesis

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly efficient and atom-economical, making them a powerful tool in diversity-oriented synthesis.

The Ugi and Passerini reactions are prominent examples of MCRs that can be employed to construct complex indole-containing molecules. The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By incorporating an indole moiety into one of the starting materials, for example as the amine or carboxylic acid component, a diverse range of functionalized indole derivatives can be accessed. Subsequent cyclization steps can then be used to form fused heterocyclic systems. beilstein-journals.orgnih.gov

While a direct MCR for the synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct its precursors. For instance, a substituted aniline, such as 4-chloro-3-nitroaniline, could potentially be used as the amine component in an Ugi reaction. The resulting product could then undergo further transformations to construct the indole ring. The versatility of MCRs allows for the rapid assembly of molecular complexity from simple building blocks, which is advantageous for creating libraries of substituted indoles for biological screening. nih.govfrontiersin.org

Table 2: Key Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Components | Primary Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone |

Chemical Reactivity and Transformation Mechanisms of 6 Chloro 5 Nitro 1h Indole

Reactivity of the Indole (B1671886) Nucleus: Electrophilic and Nucleophilic Sites

The reactivity of the indole ring system is dictated by the distribution of electron density. In an unsubstituted indole, the pyrrole (B145914) ring is electron-rich, making it susceptible to electrophilic attack, while the benzene (B151609) ring is less reactive. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, a characteristic that is about 10¹³ times more reactive than benzene. wikipedia.org

In 6-chloro-5-nitro-1H-indole, the presence of two strong electron-withdrawing groups (EWG), the nitro group (-NO₂) and the chloro group (-Cl), on the benzene portion of the molecule drastically alters this reactivity profile.

Nucleophilic Sites: The significant reduction in electron density on the benzene ring, caused by the combined inductive and resonance effects of the nitro and chloro groups, makes this part of the molecule susceptible to nucleophilic aromatic substitution (SNAr). imperial.ac.uk The carbon atoms attached to the chloro (C6) and nitro (C5) groups, as well as the C4 and C7 positions, become electrophilic and can be attacked by strong nucleophiles.

Reactions Involving the Nitro Group: Reduction and Derivative Formation

The nitro group at the C5 position is a versatile functional handle that can be readily transformed, primarily through reduction, to introduce new functionalities. The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. wikipedia.org

The most common transformation is the reduction of the 5-nitro group to a 5-amino group, yielding 5-amino-6-chloro-1H-indole. This reaction can be achieved using various reducing agents, and the choice of reagent is critical to ensure chemoselectivity, particularly to avoid the unintended reduction of the chloro substituent (hydrodehalogenation). wikipedia.orgcommonorganicchemistry.com

Key reduction methods include:

Catalytic Hydrogenation: This is a highly efficient method. Using catalysts like Palladium on carbon (Pd/C) is common, but it can sometimes lead to dehalogenation. commonorganicchemistry.com Raney Nickel is often a safer alternative when preserving a chloro substituent is necessary. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) are effective and generally tolerate halogen substituents. wikipedia.orgorganic-chemistry.org

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of a catalyst (e.g., Pd/C) can also effect the reduction under milder conditions. organic-chemistry.org

Stoichiometric Reductants: Tin(II) chloride (SnCl₂) is a mild reagent that is highly chemoselective for the reduction of nitro groups in the presence of other reducible functionalities. wikipedia.org

The resulting 5-amino-6-chloro-1H-indole is a valuable intermediate. The newly formed amino group can be further derivatized, for instance, through diazotization to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | H₂ gas (1 atm or higher), Methanol/Ethanol solvent, room temp. | Highly efficient but may cause hydrodehalogenation of the C-Cl bond. commonorganicchemistry.com |

| H₂, Raney Nickel | H₂ gas, Ethanol solvent, room temp. | Less prone to cause dehalogenation compared to Pd/C. commonorganicchemistry.com |

| Fe / Acetic Acid (or HCl) | Fe powder, refluxing acetic acid or ethanol/HCl. | Classic, cost-effective method that tolerates chloro groups. wikipedia.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate solvent, reflux. | Mild and highly chemoselective for the nitro group. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia (B1221849) or pyridine, heat. | Useful for preparing aminoindoles from nitroindoles. acs.org |

Transformations at the Chloro Moiety: Substitution and Cross-Coupling Reactions

The chloro group at the C6 position serves as a key site for introducing molecular complexity through substitution and modern cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The 6-chloro substituent is activated towards SNAr by the strongly electron-withdrawing nitro group located in the para position. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction, thus facilitating the displacement of the chloride ion by a variety of nucleophiles. Common nucleophiles for this reaction include alkoxides (to form ethers), amines (to form substituted anilines), and thiolates (to form thioethers).

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and the 6-chloro position of the indole is a suitable handle for these transformations. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the chloroindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond, allowing for the synthesis of 6-aryl or 6-vinyl indoles.

Heck-Mizoroki Reaction: The coupling of the chloroindole with an alkene forms a new C-C bond, leading to 6-alkenyl indoles. nih.govorganic-chemistry.orgwikipedia.org The reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. nih.gov

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne to produce 6-alkynyl indoles, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the chloroindole with a wide range of primary or secondary amines, amides, or carbamates, providing access to diverse 6-aminoindole (B160974) derivatives. wikipedia.orglibretexts.orgrug.nlacsgcipr.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | C(sp²)-C(sp²) | 6-Aryl-5-nitro-1H-indole |

| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | C(sp²)-C(sp²) | 6-Alkenyl-5-nitro-1H-indole |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)-C(sp) | 6-Alkynyl-5-nitro-1H-indole |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | 6-(Dialkylamino)-5-nitro-1H-indole |

Cycloaddition and Annulation Reactions of the Indole Scaffold

The indole nucleus can participate in cycloaddition reactions, acting either as a 2π component (dienophile) or, less commonly, as a 4π component (diene). The electronic nature of this compound makes its C2=C3 double bond electron-poor, favoring its participation in specific types of cycloadditions.

[3+2] Cycloadditions: The electron-deficient C2=C3 bond of nitroindoles can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with electron-rich 1,3-dipoles such as nitrones or azomethine ylides. acs.orgrsc.orgrsc.org These reactions lead to the formation of fused five-membered heterocyclic rings, creating complex polycyclic structures in a single step. researchgate.netacs.org This approach is a powerful strategy for building pyrroloindoline scaffolds. rsc.org

Diels-Alder ([4+2]) Reactions: While indoles typically undergo normal electron-demand Diels-Alder reactions only under harsh conditions, the electron-withdrawing groups in this compound could facilitate its participation as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. nih.govacs.org

Annulation Reactions: Annulation involves the formation of a new ring fused to the existing indole scaffold. The functional groups of this compound provide strategic starting points for such constructions. For example, reduction of the nitro group to 5-amino-6-chloro-1H-indole creates a versatile intermediate. This intermediate could undergo reactions like the Combes quinoline (B57606) synthesis or Friedländer annulation if an appropriate carbonyl functionality is introduced at the C4 position, leading to the formation of fused six-membered nitrogen-containing rings.

Functional Group Interconversions on the Indole Ring System

Beyond the direct transformations of the nitro and chloro groups, other functional group interconversions can be performed, particularly at the indole nitrogen. The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated with a suitable base to generate a nucleophilic indolyl anion. researchgate.net

N-Alkylation and N-Arylation: The indolyl anion can react with various electrophiles. N-alkylation with alkyl halides or N-arylation via reactions like the Buchwald-Hartwig or Ullmann coupling introduces substituents on the nitrogen atom. researchgate.netnih.gov N-functionalization can be crucial for modulating the biological activity of indole derivatives and for directing subsequent reactions at other positions of the ring. mdpi.comacs.orgresearchgate.net

N-Protection: The indole nitrogen is often protected to prevent side reactions or to improve solubility and handling. Common protecting groups for indoles include tosyl (Ts), benzenesulfonyl (Bs), tert-butoxycarbonyl (Boc), and 2-(trimethylsilyl)ethoxymethyl (SEM). These groups can be introduced under basic conditions and removed later in the synthetic sequence.

Interconversion of Substituted Groups: Functional groups introduced via cross-coupling reactions (Section 3.3) can be further manipulated. For instance, a 6-alkenyl group from a Heck reaction could be subjected to oxidation (e.g., ozonolysis) to yield an aldehyde, or hydrogenation to an alkyl group. A 6-cyano group (introduced via SNAr) could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. nih.gov It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C, revealing the connectivity and spatial relationships of atoms within a molecule.

For 6-chloro-5-nitro-1H-indole, ¹H NMR spectroscopy is expected to show distinct signals for each of the non-equivalent protons. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic protons on the indole ring system (at positions 2, 3, 4, and 7) would exhibit chemical shifts and coupling patterns dictated by their electronic environment, which is heavily influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) substituents. Protons on the benzene (B151609) ring portion, specifically H-4 and H-7, would likely appear as singlets or narrow doublets, depending on the magnitude of long-range coupling. The protons on the pyrrole (B145914) ring, H-2 and H-3, would also show characteristic shifts and coupling to each other.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY spectra would establish proton-proton coupling networks, connecting adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire carbon skeleton and confirm the positions of the substituents on the indole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and analysis of similar structures, as specific experimental data was not found in the cited literature.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (N-H) | > 11.0 | Broad Singlet |

| H-2 | ~ 7.5 - 7.8 | Triplet or Doublet of Doublets |

| H-3 | ~ 6.6 - 6.9 | Triplet or Doublet of Doublets |

| H-4 | ~ 8.0 - 8.3 | Singlet |

| H-7 | ~ 7.8 - 8.1 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and analysis of similar structures, as specific experimental data was not found in the cited literature.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 125 - 130 |

| C-3 | ~ 103 - 108 |

| C-3a | ~ 130 - 135 |

| C-4 | ~ 120 - 125 |

| C-5 | ~ 140 - 145 |

| C-6 | ~ 125 - 130 |

| C-7 | ~ 115 - 120 |

| C-7a | ~ 135 - 140 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, a sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The most indicative peaks for the substituents would be the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are expected to produce strong absorptions near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹. Vibrations associated with the indole ring itself, such as C=C and C-N stretching, would be observed in the 1400-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the N-H and C-H stretches are often weak in Raman spectra, the symmetric stretch of the nitro group is typically strong and easily identifiable. The aromatic ring vibrations also tend to produce strong Raman signals, aiding in the confirmation of the heterocyclic structure. The C-Cl stretch is also Raman active. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes, as some vibrations may be strong in one technique and weak or silent in the other.

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges based on known functional group absorptions from various sources. researchgate.net

| Functional Group | Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (Sharp) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderate |

| C=C | Ring Stretching | 1450 - 1650 | Strong |

| NO₂ | Asymmetric Stretch | 1500 - 1550 (Strong) | Moderate |

| NO₂ | Symmetric Stretch | 1300 - 1350 (Strong) | Strong |

| C-N | Stretching | 1200 - 1350 | Moderate |

| C-Cl | Stretching | 600 - 800 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. acs.org This technique is particularly useful for studying compounds with conjugated π-systems, such as the indole ring in this compound.

The parent indole molecule exhibits characteristic absorption bands originating from π → π* electronic transitions within the aromatic system. researchgate.net The introduction of a nitro group, a powerful chromophore, and a chloro group, an auxochrome, onto the indole ring is expected to significantly modify the absorption spectrum. These substituents can alter the energy of the molecular orbitals, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

Studies on other nitroindole isomers have shown strong absorption in the near-UV range (300-400 nm). nih.gov Specifically, 6-nitroindole (B147325) is reported to have two absorption maxima in this region. nih.gov For this compound, the combined electronic effects of both the chloro and nitro groups would likely result in complex absorption bands within this near-UV or even extending into the visible range, potentially imparting a yellowish color to the compound. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands provide a characteristic fingerprint of the compound's electronic structure.

Table 4: Expected UV-Vis Absorption Data for this compound This table is based on data for related nitroindole isomers and general principles of electronic spectroscopy. nih.gov

| Solvent | Expected λ_max (nm) | Type of Transition |

| Ethanol | ~ 320 - 380 | π → π |

| Hexane | ~ 315 - 375 | π → π |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound (C₈H₅ClN₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight is approximately 196.59 g/mol . nih.gov The molecular ion peak ([M]⁺˙) in an electron ionization (EI) mass spectrum would appear at m/z 196, accompanied by an isotope peak at m/z 198 ([M+2]⁺˙) with about one-third the intensity, which is characteristic of a compound containing one chlorine atom.

The fragmentation of the molecular ion would provide structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group or its components. We would expect to see fragment ions corresponding to the loss of •NO₂ (m/z 150), and potentially the loss of •O followed by •NO (m/z 150). The indole ring itself can undergo fragmentation, although it is relatively stable. Analysis of the mass spectrum of the related 6-chloroindole (B17816) shows a prominent molecular ion peak, indicating the stability of the chloro-substituted indole ring. nist.gov The presence of the nitro group in the target compound would introduce additional, characteristic fragmentation pathways.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound This table is based on the known fragmentation patterns of nitroaromatic and chloroaromatic compounds.

| m/z Value | Possible Fragment | Interpretation |

| 198 | [C₈H₅³⁷ClN₂O₂]⁺˙ | Isotope peak for molecular ion |

| 196 | [C₈H₅³⁵ClN₂O₂]⁺˙ | Molecular ion ([M]⁺˙) |

| 150 | [M - NO₂]⁺ | Loss of nitro radical |

| 123 | [C₇H₄Cl]⁺ | Loss of NO₂ and HCN |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This data would confirm the planarity of the indole ring system and show the exact orientation of the nitro and chloro substituents relative to the ring. Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. For this compound, it is likely that the N-H group would act as a hydrogen bond donor, potentially interacting with the oxygen atoms of the nitro group of an adjacent molecule. This information is crucial for understanding the solid-state properties of the compound. While no crystal structure for the specific title compound was found, studies on related molecules like 3-chloro-1-methyl-5-nitro-1H-indazole show detailed structural parameters that can be achieved with this method. nih.gov

Table 6: Hypothetical Crystallographic Data for this compound This table presents a hypothetical set of data that would be obtained from an X-ray crystallography experiment. This data is for illustrative purposes only.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1 |

| b (Å) | 5.5 |

| c (Å) | 17.2 |

| β (°) | 95.5 |

| Volume (ų) | 762 |

| Z | 4 |

Computational and Theoretical Investigations of 6 Chloro 5 Nitro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 6-chloro-5-nitro-1H-indole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation. This process, known as geometry optimization, seeks the minimum energy structure on the potential energy surface.

These calculations provide optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. For similar indole (B1671886) derivatives, theoretical calculations have shown good agreement with experimental data, validating the use of DFT for predicting molecular structures. The optimized geometry is crucial for subsequent calculations of other molecular properties.

Molecular Orbital Analysis: HOMO-LUMO Gap and Frontier Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. taylorandfrancis.comlibretexts.orgwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For molecules with nitro groups, the LUMO is often localized on the nitro group, indicating its role in charge transfer interactions. researchgate.net The presence of electron-withdrawing groups like chloro and nitro groups can lower the HOMO-LUMO gap, thereby influencing the molecule's electronic properties. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.netnih.govfaccts.de This analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP surface is a 3D plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and a more positive potential around the hydrogen atoms and the indole nitrogen.

Quantum Chemical Descriptors and Reactivity Indices

A variety of quantum chemical descriptors are calculated from the electronic structure to quantify the global and local reactivity of a molecule. These descriptors provide a quantitative basis for understanding and predicting chemical behavior. rsc.orgrasayanjournal.co.in

Global Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as χ²/2η.

Local Reactivity Descriptors (Fukui Functions): Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon adding an electron |

| Electronegativity (χ) | (I+A)/2 | Electron attracting tendency |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | Electrophilic power |

Nonlinear Optical (NLO) Properties Theoretical Prediction

Molecules with significant charge transfer characteristics, often found in systems with electron-donating and electron-withdrawing groups, can exhibit nonlinear optical (NLO) properties. nih.govnih.gov These properties are important for applications in optoelectronics and photonics. researchgate.net

Theoretical calculations can predict the NLO properties of this compound by determining its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO response. The presence of the electron-withdrawing nitro group and the indole ring system suggests that this molecule could possess notable NLO properties. The introduction of electronegative groups like nitro and chloro can enhance NLO response. nih.govnih.gov

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 6 Chloro 5 Nitro 1h Indole Derivatives

In Vitro Enzyme and Receptor Modulation Studies

Kinase Inhibition Mechanisms

Derivatives of the indole (B1671886) scaffold are well-established as inhibitors of various protein kinases, which are crucial regulators of cellular processes. While direct studies on 6-chloro-5-nitro-1H-indole as a kinase inhibitor are not extensively detailed in the available literature, structure-activity relationship (SAR) studies of related indole-based and chloro-nitro-containing compounds provide significant mechanistic insights. nih.govnih.gov

The general mechanism for many indole-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The indole nitrogen can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The potency and selectivity are often dictated by substituents on the indole ring.

For instance, the electrophilic nature of a 6-chloro-3-nitropyridine warhead has been exploited to engage with cysteine residues in the hinge region of certain kinases, suggesting a potential for covalent inhibition. mdpi.com A compound containing this moiety, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, while not showing high potency against its intended target, MPS1 kinase, demonstrated significant activity against the p70S6Kβ kinase, which also features an equivalent cysteine residue. mdpi.com This suggests that a chloro-nitro aromatic system, similar to that in this compound, can be a key feature for designing targeted covalent kinase inhibitors. The nitro group enhances the electrophilicity of the carbon bearing the chloro substituent, making it susceptible to nucleophilic attack by a cysteine residue in the enzyme's active site.

SAR studies on other indole-based inhibitors have shown that modifications at various positions can fine-tune potency and selectivity. nih.gov For example, in a series of 7-azaindole (B17877) derivatives designed as Erk5 kinase inhibitors, the presence of the nitrogen at the N7 position was found to be essential for antiproliferative activity. nih.gov This highlights the importance of the specific arrangement of heteroatoms and substituents within the core scaffold for effective kinase inhibition.

Photosystem II (PSII) Inhibitory Mechanisms in Plant Biochemistry

Photosystem II (PSII) is a critical protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. frontiersin.org Its inhibition can disrupt photosynthesis, making it a target for herbicides. While specific research detailing the inhibitory mechanisms of this compound derivatives on PSII is limited in the reviewed literature, the mechanisms of other small molecule inhibitors targeting PSII have been well-characterized.

Inhibitors of PSII typically act on either the donor (water-oxidizing) side or the acceptor side. nih.govnih.gov Many commercial herbicides, for example, function by binding to the QB-binding niche on the D1 protein of the PSII reaction center, thereby blocking electron transport from QA to QB. mdpi.com

Other chemical agents can inhibit PSII through different mechanisms. Lead salts, for instance, have been shown to inhibit the oxidizing side of PSII, between the primary electron donor and the site of water oxidation. nih.govresearchgate.net Nitrite (NO₂⁻) has also been reported to inhibit PSII activity, with effects on both the donor and acceptor sides of the complex. nih.gov The presence of a nitro group in the this compound structure is noteworthy, as nitroaromatic compounds can participate in redox cycling, a property that could potentially interfere with the electron transport chain in PSII. However, without direct experimental evidence, the specific interaction and inhibitory mechanism of this compound derivatives on PSII remain speculative.

Other Relevant Enzyme/Receptor Interactions (e.g., Glucagon Receptor, Hepsin, Histone Deacetylase, PDE4, Urease)

The substituted indole scaffold has been investigated for its interaction with a wide array of other enzymes and receptors.

Hepsin: Hepsin is a cell-surface serine protease that is overexpressed in several types of cancer and is implicated in tumor progression and metastasis. Indole derivatives have been identified as inhibitors of hepsin. Specifically, a compound closely related to the title scaffold, 6-Chloro-2-(2-hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidine, has been documented as a hepsin inhibitor. bindingdb.org This demonstrates that the 6-chloro-indole core can serve as a foundational structure for developing hepsin antagonists.

| Compound | Target | Affinity Data | Assay Description |

| 6-Chloro-2-(2-hydroxy-biphenyl-3-yl)-1H-indole-5-carboxamidine | Serine protease hepsin (Human) | IC50: 2600 nM | Inhibition of recombinant human hepsin using Boc-QAR-AMC as substrate. bindingdb.org |

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.govnih.gov While the 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment has been successfully incorporated as a cap group in potent HDAC inhibitors, the exploration of this compound for this target is less documented. nih.govnih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a surface-recognition "cap" group. nih.gov The this compound moiety could potentially serve as a cap group, interacting with residues at the rim of the active site channel.

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), and its inhibitors have anti-inflammatory effects. mdpi.com Various heterocyclic structures, including hydroxylated indole-based derivatives, have been developed as PDE4 inhibitors. mdpi.com The indole scaffold can form key interactions within the enzyme's active site, but specific SAR data for 6-chloro-5-nitro substituted indoles in this context are not widely available.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for certain pathogenic bacteria like Helicobacter pylori. nih.gov The search for urease inhibitors has explored many chemical classes, including hydroxamic acids and organophosphorus compounds, which often act by chelating the nickel ions in the active site. nih.govnih.gov There is no significant evidence in the reviewed literature to suggest that this compound derivatives are prominent urease inhibitors.

In Vitro Antimicrobial and Antiparasitic Mechanistic Insights

Bacterial Efflux Pump Inhibition Research

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, conferring multidrug resistance (MDR). mdpi.comhospitalpharmacyeurope.com Inhibiting these pumps can restore the efficacy of existing antibiotics. Indole derivatives have emerged as a promising class of efflux pump inhibitors (EPIs). nih.gov

Specifically, derivatives of 5-nitro-2-phenylindole have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, a major facilitator superfamily (MFS) transporter. nih.govijmr.org.in The nitro group at the 5-position of the indole ring appears to be important for this activity. These compounds act as potentiators, reducing the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin. The mechanism is believed to involve competitive inhibition, where the EPI competes with the antibiotic for binding to the efflux pump. ijmr.org.in Synthetic indole derivatives, such as 3-amino-6-carboxyindole, have also shown synergistic activity with various antibiotics against E. coli strains overexpressing the AcrAB-TolC efflux pump, which belongs to the resistance-nodulation-division (RND) superfamily. nih.gov These findings suggest that the this compound scaffold holds potential for the development of new EPIs to combat bacterial drug resistance.

| Compound Class | Efflux Pump Target | Bacterium | Antibiotic Potentiated |

| 5-nitro-2-phenylindole derivatives | NorA | S. aureus | Ciprofloxacin, Berberine, Norfloxacin nih.govijmr.org.in |

| 3-amino-6-carboxyindole | AcrAB | E. coli | Ciprofloxacin, Tetracycline, Chloramphenicol nih.gov |

Antileishmanial Activity: Molecular Target Identification (e.g., Trypanothione (B104310) Reductase)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The parasite's unique thiol-based redox system, which relies on the enzyme trypanothione reductase (TryR), is an attractive target for drug development as it is absent in humans. mdpi.comnih.govnih.gov

The this compound scaffold is highly relevant to this target, as demonstrated by studies on closely related analogs. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives showed potent antileishmanial activity against Leishmania infantum. nih.gov Indazole is a well-known bioisostere of indole. Molecular docking studies predicted that these compounds bind to the active site of TryR. nih.gov Similarly, conjugates of 5-nitroindole (B16589) and rhodanine (B49660) have demonstrated promising in vitro activity against Leishmania donovani and Leishmania major. nih.gov

The mechanism of inhibition by these compounds is competitive with the enzyme's substrate, trypanothione disulfide. nih.gov The indole moiety can establish hydrophobic interactions with residues like Trp21 and Tyr110 in the substrate-binding site of TryR, while the chloro and nitro substituents can modulate binding affinity and specificity. mdpi.com The nitro group, in particular, is a common feature in many antitrypanosomatid compounds and can be bioreduced by parasitic nitroreductases to generate cytotoxic reactive nitrogen species, providing a dual mechanism of action. nih.govmdpi.com

| Compound Class / Derivative | Target Organism | IC50 (µM) | Putative Target |

| 3-chloro-6-nitro-1H-indazole (Cpd. 13) | L. major | 3.03 | Trypanothione Reductase nih.gov |

| 3-chloro-6-nitro-1H-indazole (Cpd. 11) | L. infantum | 5.37 | Trypanothione Reductase nih.gov |

| 5-nitroindole-rhodanine conjugate (Cpd. 4j) | L. donovani | 1.1 | Not specified nih.gov |

| Clomipramine (Tricyclic antidepressant) | Trypanosoma | Ki: 6 µM | Trypanothione Reductase nih.gov |

These findings strongly support the investigation of this compound derivatives as potential antileishmanial agents targeting trypanothione reductase.

Fungal and Bacterial Growth Inhibition Mechanisms

The precise mechanisms through which this compound and its derivatives inhibit fungal and bacterial growth have not been exhaustively detailed in the literature for this specific compound. However, by examining the known activities of related substituted indoles, plausible mechanisms can be inferred. The antimicrobial action is likely multifactorial, stemming from the unique electronic properties conferred by the chloro and nitro substituents on the indole scaffold.

One of the most accepted general mechanisms for nitroaromatic compounds involves the reductive activation of the nitro group. encyclopedia.pub This process, often carried out by microbial nitroreductases, converts the nitro group (NO₂) into highly reactive intermediates such as nitroso (NO) and hydroxylamine (B1172632) (NHOH) species, as well as superoxide (B77818) radicals. encyclopedia.pub These reactive species can then covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks, mutations, and ultimately, cell death. encyclopedia.pub This pathway is a hallmark of many nitro-containing antimicrobial agents, such as metronidazole. encyclopedia.pub

Furthermore, certain synthetic indole derivatives have been shown to interfere with bacterial respiratory metabolism. For instance, the compound SMJ-2 was found to disrupt the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin in Staphylococcus aureus. nih.gov This disruption leads to an accumulation of intracellular reactive oxygen species (ROS), overwhelming the pathogen's antioxidant defenses and causing cell death. nih.gov It is conceivable that this compound derivatives could operate via a similar mechanism, targeting key metabolic pathways to induce oxidative stress.

The position of the halogen substituent on the indole ring is also critical for antibacterial activity. Studies on various chloroindoles have shown that substitutions at different positions on the six-membered aromatic ring significantly impact their efficacy against bacteria like Vibrio parahaemolyticus. nih.gov Specifically, substitutions at the C4 and C5 positions with electronegative atoms like chlorine or bromine were found to enhance antibacterial activity, while substitution at the C6 position resulted in moderate activity. nih.gov This suggests that the 6-chloro substitution on the target compound is a key contributor to its potential antimicrobial properties, likely by modulating the molecule's interaction with its biological target.

For antifungal activity, a common mechanism for many synthetic compounds is the disruption of the fungal cell membrane's integrity. scielo.br This can occur through interactions with essential membrane components like ergosterol. The synthetic amide 2-chloro-N-phenylacetamide, for example, is believed to exert its antifungal effect by binding to ergosterol. scielo.br Given the lipophilic nature of the indole nucleus, derivatives of this compound may similarly be able to insert into and disrupt the fungal cell membrane, leading to leakage of cellular contents and cell death. Another potential antifungal mechanism involves the inhibition of crucial enzymes, such as those involved in cell wall synthesis or DNA synthesis, like thymidylate synthase. scielo.br

Interactions with Nucleic Acids: G-Quadruplex Binding Studies

Derivatives of the 5-nitroindole scaffold have been identified as a promising class of ligands that selectively target and stabilize G-quadruplex (G4) DNA structures. nih.govnih.gov G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, which are prevalent in regions of biological importance, such as telomeres and oncogene promoters like c-Myc. nih.gov The stabilization of these structures by small molecules can interfere with key cellular processes like transcription and translation, making G4 DNA an attractive target for anticancer drug development. nih.govnih.gov

Studies on pyrrolidine-substituted 5-nitroindole derivatives have demonstrated their ability to bind effectively to the G-quadruplex located in the promoter region of the c-Myc oncogene. nih.govnih.gov Biophysical analyses revealed that these compounds bind to the terminal G-quartets, which are the planar arrangements of four guanine (B1146940) bases that form the core of the G4 structure. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy has shown that these interactions occur with a 2:1 stoichiometry, meaning two ligand molecules bind to one G-quadruplex DNA structure. nih.govnih.gov This binding induces a conformational rearrangement of the capping structures of the G-quadruplex to accommodate the ligands. researchgate.net

The interaction between these 5-nitroindole derivatives and the c-Myc G-quadruplex leads to significant biological consequences. The stabilization of the G4 structure effectively suppresses the transcription and translation of the c-Myc gene, leading to the downregulation of the c-Myc protein. nih.gov This, in turn, can induce cell cycle arrest and inhibit cancer cell proliferation. nih.gov The indole core itself is considered crucial for improving G4 binding affinity. researchgate.net While specific studies on this compound are limited, the established activity of the 5-nitroindole scaffold suggests that this core structure is the primary pharmacophore for G4 binding. The addition of a chloro group at the 6-position would likely modulate the binding affinity and selectivity through steric and electronic effects, potentially enhancing its interaction with the G-quadruplex grooves or loops.

| Compound Class | Target DNA Structure | Binding Stoichiometry (Ligand:DNA) | Interaction Site | Biological Outcome |

| Pyrrolidine-substituted 5-nitroindoles | c-Myc promoter G-quadruplex | 2:1 | Terminal G-quartets | Downregulation of c-Myc expression, cell cycle arrest |

Reactive Oxygen Species (ROS) Generation Mechanisms

A key mechanism contributing to the biological activity of 5-nitroindole derivatives is their ability to induce the generation of intracellular reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. While they are natural byproducts of cellular metabolism, their overproduction leads to a state of oxidative stress, which can cause significant damage to lipids, proteins, and DNA, ultimately triggering cell death. nih.gov

The generation of ROS by these compounds is closely linked to their interaction with cellular machinery and their chemical structure. For instance, studies on pyrrolidine-substituted 5-nitroindole derivatives, which bind to G-quadruplex DNA, have shown that this binding event is correlated with an increase in intracellular ROS levels in cancer cells. nih.govnih.gov While the exact cascade is still under investigation, it is hypothesized that the stabilization of G4 structures and subsequent cellular responses may disrupt normal metabolic processes, particularly within the mitochondria, leading to electron leakage from the electron transport chain and the formation of superoxide radicals.

Another potential mechanism involves the metabolic activation of the nitro group, as discussed in the context of antimicrobial activity. The enzymatic reduction of the nitro group can produce radical intermediates that react with molecular oxygen to generate superoxide anions, initiating a cascade of ROS production. encyclopedia.pub

Furthermore, research on other synthetic indole derivatives has demonstrated a direct link between the compound's action and ROS-mediated cell killing. The antibacterial compound SMJ-2 was found to inhibit the mevalonate pathway, which depletes the antioxidant staphyloxanthin, resulting in the accumulation of ROS and making the bacteria susceptible to oxidative damage. nih.gov This highlights a strategy whereby indole derivatives can indirectly cause ROS buildup by disabling the cell's antioxidant defense systems. Given these precedents, it is highly probable that this compound derivatives exert at least part of their cytotoxic effects through the induction of oxidative stress via one or more of these ROS-generating pathways.

In Silico Approaches to Target Identification and Binding Mode Prediction

In silico methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in modern drug discovery for identifying potential biological targets and predicting the binding interactions of novel compounds like this compound derivatives. nih.govnih.gov These computational techniques allow for the rapid screening of vast libraries of compounds against specific protein targets, providing insights into binding affinity, orientation, and key molecular interactions before extensive laboratory synthesis and testing are undertaken. nih.gov

Molecular docking studies are frequently employed to predict the preferred binding mode of a ligand within the active site of a target protein. nih.govmdpi.com For indole-based compounds, this approach has been used to explore interactions with a wide range of targets, including enzymes like the main protease (Mpro) of SARS-CoV-2 and New Delhi metallo-beta-lactamase 1 (NDM-1). nih.govmdpi.com In a typical docking study, the 3D structure of the target protein is used as a receptor. The this compound derivative would be docked into the binding pocket, and scoring functions would calculate the binding free energy, with more negative scores indicating a more favorable interaction. nih.govmdpi.com The analysis of the resulting poses reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the active site. mdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the complex, showing how the ligand and protein adjust their conformations. This can confirm the stability of key interactions observed in docking and provide a more accurate estimation of binding affinity. mdpi.com

These in silico approaches are also used for target identification. By using platforms like Swiss Target Prediction, potential protein targets for a given small molecule can be identified based on structural similarity to known ligands. mdpi.com This can help to elucidate the mechanism of action of this compound derivatives by suggesting potential pathways and proteins they might modulate. mdpi.com

| In Silico Technique | Purpose | Information Obtained | Example Application for Indole Derivatives |

| Molecular Docking | Predicts ligand binding mode and affinity | Binding energy score, orientation in active site, key amino acid interactions (H-bonds, hydrophobic) | Screening against viral proteases (e.g., COVID-19 Mpro), bacterial enzymes (e.g., NDM-1) |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex | Conformational stability, flexibility, confirmation of key interactions over time | Evaluating the stability of docked indole inhibitors in the active site of enzymes |

| Target Prediction | Identifies potential biological targets | A ranked list of probable protein targets based on ligand structure | Elucidating potential mechanisms of action by identifying likely protein binding partners |

Structure-Activity Relationship (SAR) Derivation for Biological Activities

The Role of the Nitro Group: The presence of a nitro group, particularly at the C5 or C6 position of the indole ring, is often associated with significant biological activity. nih.gov Studies on the mutagenic activity of various nitroindoles in Salmonella typhimurium revealed that a nitro group at C5 or C6 generally results in measurable activity, whereas substitutions at C4 or C7 lead to weakly active or inactive compounds. nih.gov This suggests that the electronic and steric properties imparted by the C5-nitro substituent are critical. The strong electron-withdrawing nature of the nitro group can influence the molecule's ability to participate in charge-transfer interactions and is essential for the reductive activation mechanism that underlies the antimicrobial activity of many nitroaromatics. encyclopedia.pub

The Role of the Chloro Group: Halogen substituents, including chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A chloro group at the C6 position can enhance lipophilicity, which may improve membrane permeability and cellular uptake. In a study of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, the introduction of a fluorine atom (another halogen) at position 6 resulted in the most potent analogue in the series. acs.org Similarly, SAR studies of chloroindoles against Vibrio parahaemolyticus showed that a C6-chloro substitution conferred moderate antibacterial activity. nih.gov This indicates that the C6 position is a sensitive site where halogen substitution can positively influence biological outcomes.

Combined Effects and Other Structural Features: The interplay between the 6-chloro and 5-nitro groups is likely synergistic. The electron-withdrawing properties of both groups would significantly decrease the electron density of the benzene (B151609) portion of the indole ring, potentially enhancing its interaction with biological targets through pi-stacking or other electronic interactions.